![molecular formula C7H10ClFN2 B13547482 2-(2-Fluoropyridin-3-yl)ethan-1-aminehydrochloride](/img/structure/B13547482.png)
2-(2-Fluoropyridin-3-yl)ethan-1-aminehydrochloride
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Overview
Description
2-(2-Fluoropyridin-3-yl)ethan-1-aminehydrochloride is a chemical compound with the molecular formula C7H10ClFN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoropyridin-3-yl)ethan-1-aminehydrochloride typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2-bromo-3-fluoropyridine with ethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoropyridin-3-yl)ethan-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(2-Fluoropyridin-3-yl)ethan-1-aminehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Fluoropyridin-3-yl)ethan-1-aminehydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The fluorine atom in the pyridine ring enhances the compound’s binding affinity and selectivity, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Fluoropyridin-3-yl)ethan-1-amine
- (1R)-1-(2-Fluoropyridin-3-yl)ethan-1-amine hydrochloride
Uniqueness
2-(2-Fluoropyridin-3-yl)ethan-1-aminehydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity compared to other pyridine derivatives .
Biological Activity
2-(2-Fluoropyridin-3-yl)ethan-1-amine hydrochloride is a fluorinated compound with significant interest in medicinal chemistry due to its potential therapeutic applications. This compound, characterized by the molecular formula C7H9FN2·HCl and a molecular weight of 140.16 g/mol, exhibits unique biological activities that make it a candidate for drug development and biochemical research.
Chemical Structure and Properties
The compound features a fluorinated pyridine moiety linked to an ethanamine group. The presence of the fluorine atom enhances metabolic stability and alters binding affinities, which can influence its biological activity. The structural characteristics are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C7H9FN2·HCl |
Molecular Weight | 140.16 g/mol |
IUPAC Name | 2-(2-Fluoropyridin-3-yl)ethan-1-amine hydrochloride |
Biological Activity
Research indicates that 2-(2-Fluoropyridin-3-yl)ethan-1-amine hydrochloride interacts with various biological targets, modulating biochemical pathways by binding to active sites on enzymes or receptors. This interaction can lead to significant alterations in enzyme activity and influence multiple biological processes.
The compound's mechanisms of action involve:
- Enzyme Inhibition : It may inhibit specific enzymes, thereby altering metabolic pathways.
- Receptor Modulation : By binding to receptors, it can influence cellular signaling cascades.
Pharmacological Studies
Several studies have evaluated the pharmacological effects of this compound:
- Antitumor Activity : In vitro studies have shown that analogs of 2-(2-Fluoropyridin-3-yl)ethan-1-amine exhibit antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated efficacy in inhibiting colon cancer cell growth, suggesting potential applications in oncology .
- Selectivity and Potency : Structural modifications and SAR (Structure–Activity Relationship) studies indicate that the fluorinated structure can enhance selectivity for specific molecular targets while maintaining potency. For example, certain analogs have shown improved selectivity against kinases involved in cancer progression .
- Toxicity Profile : Preliminary toxicity assessments indicate that compounds related to 2-(2-Fluoropyridin-3-yl)ethan-1-amine hydrochloride do not exhibit significant adverse effects in animal models, making them suitable candidates for further development .
Comparative Analysis
The following table compares 2-(2-Fluoropyridin-3-yl)ethan-1-amine hydrochloride with structurally similar compounds:
Compound Name | Structural Difference | Biological Activity |
---|---|---|
(1R)-1-(2-chloropyridin-3-yl)ethan-1-amine | Chlorine atom instead of fluorine | Varies; generally lower potency |
(1R)-1-(2-bromopyridin-3-yl)ethan-1-amine | Bromine atom instead of fluorine | Varies; generally lower potency |
(1R)-1-(2-iodopyridin-3-yl)ethan-1-amine | Iodine atom instead of fluorine | Varies; generally lower potency |
The unique properties imparted by the fluorine atom contribute to enhanced metabolic stability and altered electronic characteristics compared to its halogenated counterparts.
Case Studies
Case Study 1: Anticancer Activity
A study investigated the effects of TASIN analogs, which share structural similarities with 2-(2-Fluoropyridin-3-yl)ethan-1-amine hydrochloride, on colon cancer cell lines. The results indicated significant inhibition of tumor growth, supporting the potential use of such compounds in cancer therapy .
Case Study 2: Enzyme Interaction
Another research focused on the interaction between this compound and various enzymes involved in metabolic pathways. The findings revealed that it could selectively inhibit certain enzymes without affecting others, highlighting its potential as a targeted therapeutic agent .
Properties
Molecular Formula |
C7H10ClFN2 |
---|---|
Molecular Weight |
176.62 g/mol |
IUPAC Name |
2-(2-fluoropyridin-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H9FN2.ClH/c8-7-6(3-4-9)2-1-5-10-7;/h1-2,5H,3-4,9H2;1H |
InChI Key |
VRXAUHRBIZTLGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)F)CCN.Cl |
Origin of Product |
United States |
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